12‑Demethylation Defines a Unique Chemical Space Relative to Parent Elloramycin
Elloramycin D differs from the parent elloramycin (Elloramycin A) by the absence of two methyl groups: the C12a‑O‑methyl on the aglycone and the 3‑O‑methyl on the L‑rhamnose sugar. This results in a molecular formula of C31H34O15 versus C32H36O15 for the parent [1][2]. Compared with its isomer Elloramycin C (also C31H34O15), Elloramycin D presents the free hydroxyl at sugar position 3 rather than position 4, generating a distinct hydrogen‑bond donor profile . This precise methylation pattern constitutes a non‑interchangeable chemical entity for SAR studies.
| Evidence Dimension | Molecular formula and methylation pattern |
|---|---|
| Target Compound Data | C31H34O15 (12‑demethyl‑elloramycin); sugar: 3‑OH, 4‑OMe, 5‑OMe |
| Comparator Or Baseline | Elloramycin A: C32H36O15 (C12a‑OMe; sugar: 3,4,5‑tri‑OMe). Elloramycin C: C31H34O15; sugar: 3‑OMe, 4‑OH, 5‑OMe |
| Quantified Difference | Δ MW = 14 Da vs. parent (loss of one CH2); isomeric with Elloramycin C but with hydroxyl relocated from 4‑OH to 3‑OH |
| Conditions | Structural characterization by NMR and mass spectrometry as described in Fiedler et al. (1986) |
Why This Matters
The unique methylation fingerprint of Elloramycin D enables researchers to isolate the contribution of the C12a‑OH and sugar 3‑OH to biological activity, a deconvolution impossible with the parent or Elloramycin C alone.
- [1] Fiedler H-P, Rohr J, Zeeck A. Elloramycins B, C, D, E and F: Minor congeners of the elloramycin producer Streptomyces olivaceus. J Antibiot (Tokyo). 1986;39(6):856-859. View Source
- [2] ZFIN ChEBI: Elloramycin D – CHEBI:222485. Molecular formula C31H34O15. View Source
